molecular formula C11H18ClN B13507566 Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride

Cat. No.: B13507566
M. Wt: 199.72 g/mol
InChI Key: QUZNTSZEJPLAIN-UHFFFAOYSA-N
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Description

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a methyl group attached to a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride typically involves the alkylation of 2,4,6-trimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The product is purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine or other reduced forms.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl[(2,4,6-trimethoxyphenyl)methyl]amine hydrochloride
  • 2,4,6-Trimethylphenol
  • Methyl 2,4,6-trimethoxybenzoate

Uniqueness

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity or solubility characteristics are required.

Properties

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

N-methyl-1-(2,4,6-trimethylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-8-5-9(2)11(7-12-4)10(3)6-8;/h5-6,12H,7H2,1-4H3;1H

InChI Key

QUZNTSZEJPLAIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CNC)C.Cl

Origin of Product

United States

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